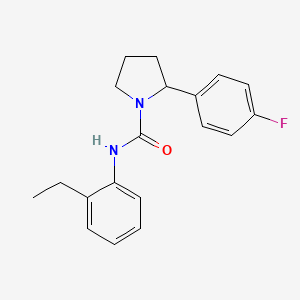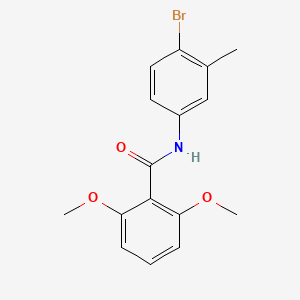![molecular formula C15H20N2O5 B5973196 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B5973196.png)
5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid, also known as MPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPPA is a hydrazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid is not fully understood, but it is thought to be mediated through the inhibition of various enzymes and signaling pathways. 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has been shown to inhibit the activity of caspases, which are involved in cell death pathways. 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has a range of biochemical and physiological effects, including anti-tumor, neuroprotective, and cardioprotective effects. 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has been shown to protect neurons from oxidative stress and cell death, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has also been shown to reduce myocardial infarct size and improve cardiac function, which may have implications for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has several advantages for use in lab experiments, including its synthetic accessibility and its range of potential applications. However, 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid, including further investigation of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, future research could focus on the development of novel derivatives of 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid with improved solubility and reduced toxicity. Finally, future research could investigate the potential use of 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid as a diagnostic tool for various diseases.
Synthesis Methods
5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid can be synthesized using a variety of methods, including the reaction of 4-methylphenol with propionyl chloride to form 4-methylphenylpropanoic acid. This acid can then be reacted with hydrazine to form the hydrazide, which can be further reacted with 5-oxopentanoic acid to form 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid.
Scientific Research Applications
5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has been investigated for its potential applications in a range of scientific research fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and cell death. 5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid has also been shown to have cardioprotective effects, with studies demonstrating its ability to reduce myocardial infarct size and improve cardiac function.
properties
IUPAC Name |
5-[2-[2-(4-methylphenoxy)propanoyl]hydrazinyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10-6-8-12(9-7-10)22-11(2)15(21)17-16-13(18)4-3-5-14(19)20/h6-9,11H,3-5H2,1-2H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSRYFVPLUDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NNC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5973115.png)
![1-(4-chlorobenzyl)-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5973123.png)
![4-(2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5973131.png)
![methyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B5973139.png)
![2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5973147.png)

![1-(2-methoxyethyl)-4-{[3-(1-pyrrolidinylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5973165.png)

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5973178.png)
![1-(1-azepanyl)-3-(3-{[(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973188.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propanoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5973190.png)
![N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5973200.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)